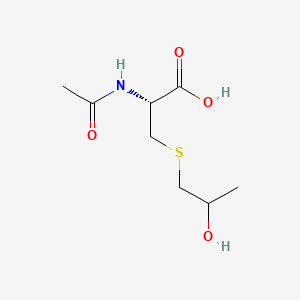
5-(Trifluoromethyl)furan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)furan-2-amine is a compound that features a furan ring substituted with an amine group at the 2-position and a trifluoromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)furan-2-amine can be achieved through several methods. One common approach involves the trifluoromethylation of furan derivatives. For instance, the reaction of 2,5-furandicarboxylic acid with sulfur tetrafluoride can yield 2,5-bis(trifluoromethyl)furan, which can then be further functionalized to introduce the amine group .
Another method involves the use of enaminones and N-tosylhydrazones in a copper-catalyzed cascade reaction to form 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)furan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and amine groups can participate in substitution reactions, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, copper catalysts for cascade reactions, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted furan derivatives, amino-furan derivatives, and other functionalized furan compounds.
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)furan-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and materials.
Medicine: The compound’s unique chemical properties make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.
2,5-Bis(trifluoromethyl)furan: Used in various synthetic applications.
Uniqueness
5-(Trifluoromethyl)furan-2-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C5H4F3NO |
|---|---|
Molekulargewicht |
151.09 g/mol |
IUPAC-Name |
5-(trifluoromethyl)furan-2-amine |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(9)10-3/h1-2H,9H2 |
InChI-Schlüssel |
VRBQHWKZFKWOPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


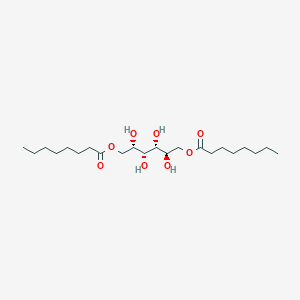
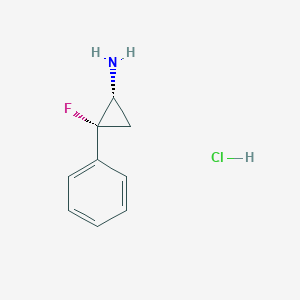

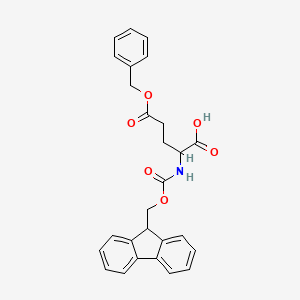
![1-(10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-2-propan-2-ylpiperidine](/img/structure/B12830491.png)
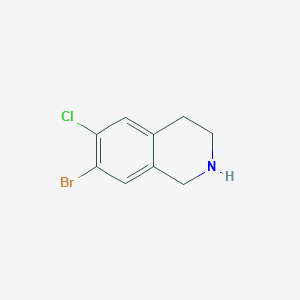

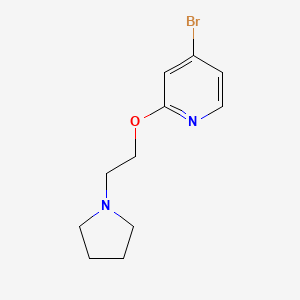
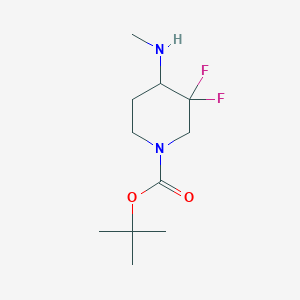

![6-Nitro-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12830518.png)
